REACTION_CXSMILES
|
NO.[CH:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Zn][CH2:14][CH3:15])C.[C:16](OC(=O)C)(=[O:18])[CH3:17]>CCCCCC.CCOCC.C1(C)C=CC=CC=1>[C:16]([O:10][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:14][CH3:15])(=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a vial containing
|
Type
|
ADDITION
|
Details
|
was added a solution
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by dropwise addition of half-saturated aqueous ammonium chloride (50 mL)
|
Type
|
CUSTOM
|
Details
|
The ether layer separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ether (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether layers were dried over magnesium sulfate whereupon the solvent
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on 220-400 mesh silica with 90% hexane and 10% ethyl acetate as eluant
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(CC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |